Phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is structurally related to toluene, with a silyl group replacing the methyl group. This compound is soluble in organic solvents and has similar densities and boiling points to toluene .
Preparation Methods
Phenylsilane is typically synthesized in two steps from tetraethoxysilane (Si(OEt)₄). In the first step, phenylmagnesium bromide is added to form phenyltriethoxysilane (PhSi(OEt)₃) via a Grignard reaction. The resulting product is then reduced with lithium aluminum hydride (LiAlH₄) to afford this compound .
Synthetic Route:
- PhMgBr + Si(OEt)₄ → PhSi(OEt)₃ + MgBr(OEt)₄
- PhSi(OEt)₃ + 3 LiAlH₄ → PhSiH₃ + 3 LiAl(OEt)₄
Chemical Reactions Analysis
Phenylsilane undergoes various chemical reactions, including:
-
Reduction: this compound can reduce tertiary phosphine oxides to the corresponding tertiary phosphine .
- Example: P(CH₃)₃O + PhSiH₃ → P(CH₃)₃ + PhSiH₂OH
-
Hydrosilylation: It participates in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts .
- Example: Hydrosilylation of α,β-unsaturated carbonyl compounds to give allyl alcohols.
-
Formation of Ate Complexes: this compound combines with caesium fluoride to form the ate complex [PhSiFH₃]⁻, which functions as a hydride donor .
Scientific Research Applications
Phenylsilane has a wide range of applications in scientific research:
Mechanism of Action
Phenylsilane exerts its effects primarily through its ability to donate hydride ions (H⁻). This property makes it a valuable reducing agent in organic synthesis. The hydride donation mechanism involves the transfer of a hydride ion from this compound to the substrate, resulting in the formation of reduced products .
Comparison with Similar Compounds
Phenylsilane is unique among organosilanes due to its simple structure and versatile reactivity. Similar compounds include:
Toluene (C₆H₅CH₃): Structurally similar but lacks the silyl group.
Dithis compound (C₆H₅)₂SiH₂: Contains two phenyl groups attached to silicon.
Triethylsilane (C₂H₅)₃SiH: Contains three ethyl groups attached to silicon.
This compound’s uniqueness lies in its combination of a phenyl group with a silyl group, providing distinct reactivity and applications .
Properties
IUPAC Name |
phenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARWUHTVGZSQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80731-82-4 |
Source
|
Details | Compound: Phenylsilane homopolymer | |
Record name | Phenylsilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80731-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
108.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-53-1 |
Source
|
Record name | Phenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.